molecular formula C14H21NO3 B3993263 3,3-Dimethyl-1-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one

3,3-Dimethyl-1-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B3993263
M. Wt: 251.32 g/mol
InChI Key: FHFSQSQMZAGBOP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C14H21NO3, and it features a morpholine ring attached to a bicyclo[2.2.1]heptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptan-2-one core, followed by the introduction of the morpholine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The morpholine ring and bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A simpler analog without the morpholine ring.

    Camphenilone: Another bicyclic compound with similar structural features.

    3,3-Dimethylnorcamphor: A related compound with a different functional group arrangement.

Uniqueness

What sets 3,3-Dimethyl-1-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one apart from similar compounds is the presence of the morpholine ring, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2)10-3-4-14(9-10,11(13)16)12(17)15-5-7-18-8-6-15/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFSQSQMZAGBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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